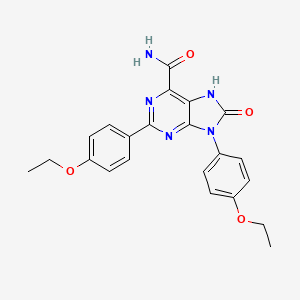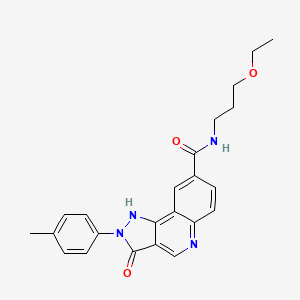![molecular formula C17H11ClF3N3O3 B2437172 Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 339106-16-0](/img/structure/B2437172.png)
Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate” is a chemical compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves several steps. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Molecular Structure Analysis
The molecular structure of “Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate” is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The trifluoromethyl group is an important subgroup of fluorinated compounds, with around 40% of all fluorine-containing pesticides currently on the market containing a trifluoromethyl group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of trifluoromethylpyridines are complex and involve several steps. For example, the synthesis of 2,3,5-DCTF from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine involves chlorination under liquid-phase conditions followed by vapor–phase fluorination .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines are influenced by the presence of the trifluoromethyl group and the pyridine moiety. The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of these compounds .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Methyl 2-amino-5-chloro-3-iodobenzoate has attracted attention in medicinal chemistry due to its structural features. Researchers explore its potential as a scaffold for designing novel pharmaceuticals. Key areas include:
- Anticancer Agents : The compound’s heterocyclic structure and halogen substituents may contribute to anticancer activity. Scientists investigate derivatives for their cytotoxic effects against tumor cells .
Chiral Separation and Enantiomer Recognition
Chiral selectors play a crucial role in enantiomer separation. Although immobilized polysaccharides are common, exploring alternatives like Methyl 2-amino-5-chloro-3-iodobenzoate could lead to improved selectivity .
Agrochemicals and Pesticides
Trifluoromethylpyridines, including this compound, have been investigated for their pesticidal properties. Researchers study their effectiveness against pests and explore synthetic routes for scalable production .
Coumarin Synthesis
Methyl 2-amino-5-chloro-3-iodobenzoate can serve as a precursor in coumarin synthesis. By coupling it with appropriate reagents, chemists can access diverse coumarin derivatives with potential biological activities .
Suzuki–Miyaura Cross-Coupling
The compound’s aryl iodide functionality makes it suitable for Suzuki–Miyaura reactions. These palladium-catalyzed cross-couplings allow efficient construction of carbon–carbon bonds. Researchers use this method to synthesize complex molecules .
Mécanisme D'action
The mechanism of action of trifluoromethylpyridines and their derivatives is thought to be due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . These compounds have found applications in the protection of crops from pests, with more than 20 new trifluoromethylpyridine-containing agrochemicals having acquired ISO common names .
Orientations Futures
Trifluoromethylpyridines and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic, with more than 50% of the pesticides launched in the last two decades being fluorinated .
Propriétés
IUPAC Name |
methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O3/c1-27-16(26)12-8-24(15(25)11-5-3-2-4-10(11)12)23-14-13(18)6-9(7-22-14)17(19,20)21/h2-8H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRBUJJFSPMRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Ethylphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2437089.png)



![3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile](/img/structure/B2437097.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2437099.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2437101.png)
![2-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437102.png)
![8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2437104.png)


